2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide
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Overview
Description
2-(2-Methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a methoxyphenyl group, a pyrrolopyridine moiety, and an acetamide linkage, making it a subject of interest for researchers in organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of suitable precursors under controlled conditions to form the pyrrolopyridine structure.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a halogenated precursor and a methoxyphenyl nucleophile.
Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using an acyl chloride or anhydride and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the pyrrolopyridine and acetamide moieties, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the methoxy group or within the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms due to its structural complexity and functional groups.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(2-methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-Methoxyphenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide: shares similarities with other acetamide derivatives and pyrrolopyridine compounds.
2-(2-Methoxyphenyl)-1-methyl-6-oxo-3-piperidinecarboxylic acid: is another related compound with a similar methoxyphenyl group but different core structure.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(2-methoxyphenyl)-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-21-10-7-14-8-11-22(19(24)18(14)21)12-9-20-17(23)13-15-5-3-4-6-16(15)25-2/h3-8,10-11H,9,12-13H2,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFOPCRIUWTOBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)CC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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